1-({4-[5-(Piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]phenyl}sulfonyl)azepane is a potent and orally efficacious agonist of the G-protein coupled receptor 119 (GPR119). [] GPR119 is found primarily in pancreatic beta-cells and in incretin-releasing cells in the gastrointestinal tract. [] Activation of GPR119 leads to an increase in intracellular cAMP levels in these cell types. [] This activity makes GPR119 agonists like 1-({4-[5-(Piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]phenyl}sulfonyl)azepane of interest for research into potential treatments for diabetes. []
While the provided abstracts do not specifically detail the synthesis of 1-({4-[5-(Piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]phenyl}sulfonyl)azepane, they suggest its development likely involved a multi-step synthesis process starting from an initial inverse agonist screening hit. [] This process likely included modifications to the chemical structure to improve potency and selectivity for GPR119.
1-({4-[5-(Piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]phenyl}sulfonyl)azepane acts as an agonist of GPR119. [] This means it binds to the receptor and activates it, mimicking the effects of the endogenous ligand. [] This activation leads to increased cAMP levels within the cells, potentially impacting glucose-dependent insulin secretion and other downstream cellular processes. []
1-({4-[5-(Piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]phenyl}sulfonyl)azepane has demonstrated in vivo activity in rodent models of diabetes. [] Specifically, it displayed activity in an oral glucose tolerance test in mice following oral administration. [] These findings suggest its potential as a tool in scientific research exploring new treatment strategies for diabetes, particularly type 2 diabetes.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2